An In-depth Technical Guide to 4-amino-6-methylpteridin-2(3H)-one: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 4-amino-6-methylpteridin-2(3H)-one: Synthesis, Properties, and Potential Applications
Disclaimer: The compound 4-amino-6-methylpteridin-2(3H)-one is not extensively documented in publicly available scientific literature. This guide, therefore, leverages established principles of heterocyclic chemistry and draws upon data from closely related pteridinone analogs to project its chemical characteristics and potential utility. All proposed methodologies and properties are based on scientific precedent and are intended to guide future research.
Introduction: The Pteridinone Scaffold
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, are of significant interest in medicinal chemistry.[1][2] The pteridinone core, specifically, is a privileged scaffold found in numerous natural products and biologically active molecules, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide focuses on the specific, albeit lesser-known, derivative: 4-amino-6-methylpteridin-2(3H)-one. We will explore its fundamental structure, propose a viable synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential applications in drug discovery and scientific research.
Chemical Structure and Nomenclature
The core of the target molecule is a pteridine ring system. The nomenclature "4-amino-6-methylpteridin-2(3H)-one" specifies the following structural features:
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Pteridin-2(3H)-one: A pteridine ring with a ketone group at the C2 position. The "(3H)" indicates that the nitrogen at position 3 is protonated.
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4-amino: An amino group (-NH₂) substituted at the C4 position.
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6-methyl: A methyl group (-CH₃) substituted at the C6 position.
Table 1: Chemical Identifiers (Predicted)
| Identifier | Value |
| IUPAC Name | 4-amino-6-methylpteridin-2(3H)-one |
| Molecular Formula | C₇H₇N₅O |
| Molecular Weight | 177.17 g/mol |
| Canonical SMILES | CC1=CN=C2C(=N1)C(=O)NC(=N2)N |
| InChI Key | (Predicted) |
| CAS Number | Not available |
Proposed Synthesis: A Modern Approach to Pteridinone Construction
The classical and most common method for synthesizing the pteridine ring system is the Isay reaction, which involves the condensation of a 4,5-diaminopyrimidine with a 1,2-dicarbonyl compound.[4] For the synthesis of 4-amino-6-methylpteridin-2(3H)-one, a plausible and efficient approach would involve the condensation of 2,4,5-triaminopyrimidin-6(1H)-one with methylglyoxal.
A more contemporary and versatile method, however, utilizes a solid-phase synthetic approach starting from a versatile building block like 4,6-dichloro-5-nitropyrimidine.[5] This allows for the generation of a library of analogs for structure-activity relationship (SAR) studies.
Below is a proposed synthetic workflow based on established methodologies for pteridinone synthesis.
Caption: Proposed synthetic route to 4-amino-6-methylpteridin-2(3H)-one via the Isay reaction.
Detailed Experimental Protocol (Hypothetical)
This protocol is a projection based on similar reported syntheses of pteridinone derivatives.
Materials:
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2,5,6-triaminopyrimidin-4(3H)-one (starting material)
-
Methylglyoxal (40% solution in water)
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Ethanol
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Acetic acid
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Sodium acetate
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Diatomaceous earth
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5,6-triaminopyrimidin-4(3H)-one (1 equivalent) in a mixture of ethanol and water (3:1 v/v).
-
Addition of Reagents: To the stirred solution, add a solution of methylglyoxal (1.1 equivalents) in water, followed by sodium acetate (2 equivalents) and a catalytic amount of acetic acid.
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. The crude product is expected to precipitate out of the solution.
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Purification: Filter the precipitate and wash with cold ethanol and then diethyl ether. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical for its potential application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Comparison with Analogs |
| Melting Point | >300 °C | Pteridinone derivatives often exhibit high melting points due to strong intermolecular hydrogen bonding and planar aromatic structures.[6] |
| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) | The amino and keto groups can participate in hydrogen bonding, affording some aqueous solubility. However, the fused aromatic ring system contributes to its hydrophobic character. The solubility is expected to be pH-dependent.[6][7][8] |
| pKa | Basic pKa ~3-5; Acidic pKa ~8-10 | The amino group at C4 will have a basic pKa, while the N-H proton in the pyrimidinone ring will be acidic. The exact values are influenced by the electron-withdrawing nature of the pteridinone core.[9][10] |
| LogP | 0.5 - 1.5 | This predicted range suggests a moderate lipophilicity, which is often desirable for drug candidates.[8] |
Predicted Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of a newly synthesized compound.
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Spectral Features |
| ¹H NMR | Signals corresponding to the methyl protons (~2.5 ppm), the C7-H proton (~8.5 ppm), and exchangeable protons from the amino and amide groups. The exact chemical shifts will be solvent-dependent. |
| ¹³C NMR | Resonances for the methyl carbon (~20 ppm), aromatic carbons (110-160 ppm), and the carbonyl carbon (~165 ppm). |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amino and amide, ~3100-3400 cm⁻¹), C=O stretching (~1650-1700 cm⁻¹), and C=N/C=C stretching in the aromatic region (~1500-1600 cm⁻¹). |
| UV-Vis Spectroscopy | Strong absorption bands in the UV region, typical for pteridinone systems, with maxima expected around 280 nm and 350 nm, influenced by the amino and methyl substituents. |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ at m/z 178.07. |
Potential Biological Activities and Applications
The pteridinone scaffold is a well-established pharmacophore. Based on the activities of structurally similar compounds, 4-amino-6-methylpteridin-2(3H)-one could be a valuable candidate for screening in various therapeutic areas.
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Anticancer Agents: Many pteridinone derivatives have demonstrated potent anticancer activity by inhibiting various kinases or other enzymes involved in cell proliferation.[1][2][3] The amino group at the C4 position can be a key pharmacophoric feature for interacting with the hinge region of kinases.
-
Enzyme Inhibitors: Pteridines are structurally related to folic acid and can act as inhibitors of enzymes in the folate pathway, such as dihydrofolate reductase (DHFR).[10] This makes them potential candidates for antimicrobial and anticancer drug development.
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Fluorescent Probes: The pteridine ring system is inherently fluorescent.[11] Derivatives are often used as fluorescent probes to study biological systems, such as nucleic acid dynamics.
Caption: Potential biological applications of 4-amino-6-methylpteridin-2(3H)-one.
Conclusion and Future Directions
While direct experimental data for 4-amino-6-methylpteridin-2(3H)-one is currently lacking in the public domain, this technical guide provides a comprehensive, scientifically-grounded projection of its synthesis, properties, and potential applications. The proposed synthetic route is based on well-established chemical transformations, and the predicted properties are inferred from a wealth of data on analogous pteridinone derivatives.
Future research should focus on the successful synthesis and thorough characterization of this molecule. Subsequent biological screening, guided by the potential applications outlined in this guide, could reveal novel therapeutic leads or valuable research tools. The exploration of this and other novel pteridinone derivatives will undoubtedly continue to enrich the field of medicinal chemistry.
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